Cas no 2227741-11-7 ((1S)-1-(1H-indazol-7-yl)ethan-1-amine)

(1S)-1-(1H-Indazol-7-yl)ethan-1-amine is a chiral amine derivative featuring an indazole moiety, a structure of interest in medicinal chemistry and pharmaceutical research. Its stereospecific (S)-configuration enhances selectivity in binding interactions, making it valuable for asymmetric synthesis and drug development. The indazole core provides a rigid scaffold, contributing to potential bioactivity in targeting enzymes or receptors. This compound is particularly useful as a building block for designing kinase inhibitors or other small-molecule therapeutics. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its synthetic versatility allows for further functionalization, supporting the development of novel bioactive compounds.
(1S)-1-(1H-indazol-7-yl)ethan-1-amine structure
2227741-11-7 structure
Product Name:(1S)-1-(1H-indazol-7-yl)ethan-1-amine
CAS No:2227741-11-7
MF:C9H11N3
MW:161.203741312027
CID:6186404
PubChem ID:51777140
Update Time:2025-06-13

(1S)-1-(1H-indazol-7-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(1H-indazol-7-yl)ethan-1-amine
    • EN300-1728376
    • 2227741-11-7
    • Inchi: 1S/C9H11N3/c1-6(10)8-4-2-3-7-5-11-12-9(7)8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
    • InChI Key: HCYNVWJCCNTOAB-LURJTMIESA-N
    • SMILES: N1C2C(C=N1)=CC=CC=2[C@H](C)N

Computed Properties

  • Exact Mass: 161.095297364g/mol
  • Monoisotopic Mass: 161.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.7Ų

(1S)-1-(1H-indazol-7-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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(1S)-1-(1H-indazol-7-yl)ethan-1-amine
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$0.0 2023-06-04
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Enamine
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Enamine
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(1S)-1-(1H-indazol-7-yl)ethan-1-amine Related Literature

Additional information on (1S)-1-(1H-indazol-7-yl)ethan-1-amine

Exploring the Potential of (1S)-1-(1H-indazol-7-yl)ethan-1-amine (CAS No. 2227741-11-7) in Modern Research

The compound (1S)-1-(1H-indazol-7-yl)ethan-1-amine (CAS No. 2227741-11-7) has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This chiral amine, featuring an indazole moiety, is a subject of ongoing research for its role in modulating biological pathways. Its molecular structure and stereochemical configuration make it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor binding.

Recent studies highlight the growing interest in indazole derivatives like (1S)-1-(1H-indazol-7-yl)ethan-1-amine for their versatility in pharmaceutical development. Researchers are exploring its potential in treating conditions such as neurodegenerative diseases and inflammatory disorders, aligning with current trends in precision medicine. The compound's chirality is particularly noteworthy, as enantiopure compounds often exhibit enhanced bioactivity and selectivity.

From a synthetic chemistry perspective, the preparation of (1S)-1-(1H-indazol-7-yl)ethan-1-amine involves sophisticated asymmetric synthesis techniques. This aligns with the broader demand for green chemistry and sustainable methodologies, which are hot topics in the scientific community. Innovations in catalysis and solvent-free reactions are being applied to optimize its production, reducing environmental impact while maintaining high yield and purity.

The pharmacokinetic profile of CAS No. 2227741-11-7 is another area of active investigation. Scientists are examining its metabolic stability, oral bioavailability, and blood-brain barrier permeability—key factors in drug development. These studies are critical for addressing common search queries like "how to improve drug absorption" or "what makes a compound bioavailable."

In the context of computational chemistry, (1S)-1-(1H-indazol-7-yl)ethan-1-amine serves as a model for molecular docking simulations. Researchers leverage AI-driven drug design tools to predict its interactions with target proteins, a topic frequently searched in relation to "AI in drug discovery." This approach accelerates the identification of potential therapeutic leads while minimizing costly experimental trials.

Beyond its pharmaceutical applications, this compound is also studied for its material science potential. Its aromatic indazole core contributes to photophysical properties, making it relevant for organic electronics and sensor technologies. This multidisciplinary appeal underscores its value in both life sciences and advanced materials research.

As the scientific community continues to explore CAS No. 2227741-11-7, its mechanistic insights and structure-activity relationships remain focal points. Future directions may include combination therapies or nanocarrier delivery systems, addressing trending searches like "next-generation drug formulations." With rigorous safety profiling and clinical validation, this compound could pave the way for novel treatments in the coming decade.

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